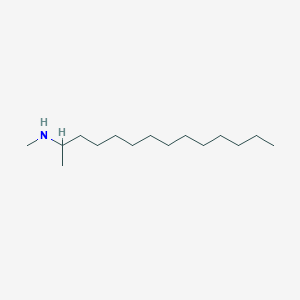![molecular formula C19H23Br2NO B14669230 1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline CAS No. 37137-31-8](/img/structure/B14669230.png)
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline is a chemical compound that belongs to the class of quinolines. It is characterized by the presence of a decahydroquinoline core structure, which is substituted with a 2,4-dibromophenoxy group and a but-2-yn-1-yl chain. This compound has a molecular formula of C19H23Br2NO and a molecular weight of approximately 439.01 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline typically involves multiple steps:
Formation of the 2,4-dibromophenoxy group: This can be achieved by bromination of phenol to introduce bromine atoms at the 2 and 4 positions.
Attachment of the but-2-yn-1-yl chain: This step involves the coupling of the 2,4-dibromophenoxy group with a but-2-yn-1-yl halide under suitable conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent.
Formation of the decahydroquinoline core: The final step involves the cyclization of the intermediate product to form the decahydroquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]decahydroquinoline: Similar structure but with chlorine atoms instead of bromine.
1-[4-(2,4-Difluorophenoxy)but-2-yn-1-yl]decahydroquinoline: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can influence the compound’s reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
37137-31-8 |
|---|---|
Formule moléculaire |
C19H23Br2NO |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
1-[4-(2,4-dibromophenoxy)but-2-ynyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C19H23Br2NO/c20-16-9-10-19(17(21)14-16)23-13-4-3-11-22-12-5-7-15-6-1-2-8-18(15)22/h9-10,14-15,18H,1-2,5-8,11-13H2 |
Clé InChI |
XCZXYVDTFCHWKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCCN2CC#CCOC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)








![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
